Folate sodium

Descripción general

Descripción

A member of the vitamin B family that stimulates the hematopoietic system. It is present in the liver and kidney and is found in mushrooms, spinach, yeast, green leaves, and grasses (POACEAE). Folic acid is used in the treatment and prevention of folate deficiencies and megaloblastic anemia.

Mecanismo De Acción

Folic acid, as it is biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase (DHFR). These folic acid congeners are transported across cells by receptor-mediated endocytosis where they are needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate. Using vitamin B12 as a cofactor, folic acid can normalize high homocysteine levels by remethylation of homocysteine to methionine via methionine synthetase.

Folic acid, after conversion to tetrahydrofolic acid, is necessary for normal erythropoiesis, synthesis of purine and thymidylates, metabolism of amino acids such as glycine and methionine, and the metabolism of histidine.

The principal biochemical function of folates is the mediation of one-carbon transfer reactions. 5-Methyltetrahydrofolate donates a methyl group to homocystine, in the conversion of homocystine to L-methionine. ... 5,10-Methyltetrahydrofolate is regenerated from tetrahydrofolate via the enzyme serine hydroxymethyltransferase, a reaction, which in addition to producing 5,10-methyltetrahydrofolate, yields glycine. ... 5,10-methyltetrahydrofolate, supplies the one carbon group for the methylation of deoxyuridylic acid to form the DNA precursor thymidylic acid. This reaction is catalyzed by thymidylate synthase and the folate product of the reaction is dihydrofolate. Dihydrofolate is converted to tetrahydrofolate via the enzyme dihydrofolate reductase ...

Actividad Biológica

Folate sodium, or sodium salt of folic acid, is a vital water-soluble B vitamin (B9) that plays a critical role in various biological functions, particularly in one-carbon metabolism. It is essential for DNA synthesis, repair, and methylation, making it crucial for cellular division and growth. This article explores the biological activity of this compound, its physiological roles, and its implications in health and disease management.

1. One-Carbon Metabolism

Folate is a cofactor in one-carbon metabolism, which involves the transfer of one-carbon units for the synthesis of nucleotides and amino acids. This process is crucial for DNA replication and repair, particularly during periods of rapid cell division, such as fetal development .

2. Homocysteine Regulation

Folate plays a significant role in the metabolism of homocysteine, an amino acid linked to cardiovascular diseases when present in elevated levels. Supplementation with folate has been shown to lower homocysteine levels, thereby potentially reducing the risk of heart disease .

3. Neural Development

Adequate folate levels are essential for neural tube development during early pregnancy. Insufficient folate intake is associated with neural tube defects (NTDs) such as spina bifida and anencephaly. Public health initiatives often promote folate supplementation among women of childbearing age to prevent these defects .

Folic Acid Fortification Trials

A recent nonrandomized controlled trial conducted in rural India assessed the impact of folic acid-fortified iodized salt on serum folate levels among women of reproductive age. The study found that median serum folate concentrations increased significantly from 14.6 nmol/L to 54.4 nmol/L after four months of supplementation (p < 0.001), demonstrating the effectiveness of fortification strategies in improving folate status .

| Study Parameter | Baseline Serum Folate (nmol/L) | Post-Intervention Serum Folate (nmol/L) | Statistical Significance |

|---|---|---|---|

| Median Serum Folate | 14.6 | 54.4 | p < 0.001 |

Impact on Homocysteine Levels

Another study highlighted that supplementation with folate significantly reduced homocysteine levels in patients with elevated baseline levels, indicating its role in cardiovascular health management .

Animal Studies

Research involving animal models has shown that folate deficiency can lead to impaired growth and increased susceptibility to various diseases. In mice studies, restricted dietary folate intake resulted in decreased biosynthesis processes and enhanced metabolic plasticity, affirming its necessity for optimal physiological functioning .

Absorption and Transport

Folate is absorbed primarily in the small intestine through specific transporters like the reduced folate carrier (RFC). Variations in these transporters can influence individual responses to folate supplementation .

Gene Expression Regulation

Folate influences gene expression related to various metabolic pathways. For instance, it has been shown to upregulate genes involved in antioxidant defenses under stress conditions, enhancing cellular resilience .

Case Study: Neural Tube Defects Prevention

In a case-control study involving pregnant women with NTD-affected pregnancies, researchers found that those who had lower dietary folate intake were significantly more likely to have infants with NTDs compared to those with adequate intake levels. This underscores the importance of prenatal folate supplementation .

Case Study: Cardiovascular Health

A cohort study examined the relationship between serum folate levels and cardiovascular events among older adults. Higher serum folate was associated with a lower incidence of heart attacks and strokes, suggesting a protective effect against cardiovascular diseases attributed to improved homocysteine metabolism .

Aplicaciones Científicas De Investigación

Nutritional Applications

Folic Acid Fortification

Folate sodium is primarily recognized for its role in preventing folate deficiency, which is linked to several health issues, including neural tube defects during pregnancy. A recent study conducted in rural India demonstrated that daily consumption of folic acid-fortified iodized salt significantly increased serum folate levels among women of reproductive age. The median serum folate concentration rose from 14.6 nmol/L to 54.4 nmol/L after four months of intervention, indicating a 3.7-fold increase (P < 0.001) . This fortification strategy is particularly relevant in regions with high rates of neural tube defects, as it can effectively enhance folate intake among populations at risk.

Table: Serum Folate Levels Before and After Intervention

| Time Point | Median Serum Folate (nmol/L) | Interquartile Range (IQR) |

|---|---|---|

| Baseline | 14.6 | 11.2 - 20.6 |

| Post-Intervention | 54.4 | 43.5 - 54.4 |

Pharmacological Applications

Therapeutic Uses

this compound has been investigated for its potential therapeutic applications in various diseases, including cancer and inflammatory conditions. Research indicates that folate can be utilized as a targeting agent for drug delivery systems due to its ability to bind to folate receptors overexpressed in certain cancer cells . This property allows for the development of targeted therapies that minimize side effects by concentrating the drug's action on cancerous tissues.

Nanomedicine

In the field of nanomedicine, this compound is being explored for its use in smart drug delivery systems. It serves as a ligand for nanoparticles designed to deliver chemotherapeutic agents directly to tumor cells, enhancing the efficacy of treatments while reducing systemic toxicity . Studies have shown that folate-conjugated nanoparticles can improve the bioavailability of drugs and facilitate their accumulation in target tissues.

Case Studies

Case Study: Folic Acid-Fortified Salt in India

A nonrandomized controlled trial involving 83 nonpregnant women aged 20 to 44 years assessed the impact of consuming approximately 300 µg/day of folic acid through fortified iodized salt. The study found a significant increase in serum folate levels, which highlights the effectiveness of this intervention as a public health strategy to prevent neural tube defects . The participants reported high acceptability regarding the taste and appearance of the fortified salt, suggesting its potential for widespread implementation.

Case Study: Targeted Cancer Therapy Using Folate Conjugates

Research has demonstrated that nanoparticles functionalized with folate can selectively deliver anticancer drugs to tumor cells expressing folate receptors. In one study, folate-targeted liposomes loaded with doxorubicin showed enhanced cytotoxicity against cancer cell lines compared to non-targeted formulations . This approach not only improves therapeutic outcomes but also minimizes adverse effects associated with conventional chemotherapy.

Propiedades

Número CAS |

6484-89-5 |

|---|---|

Fórmula molecular |

C19H18N7NaO6 |

Peso molecular |

463.4 g/mol |

Nombre IUPAC |

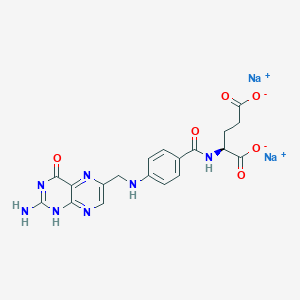

sodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |

InChI |

InChI=1S/C19H19N7O6.Na/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);/q;+1/p-1/t12-;/m0./s1 |

Clave InChI |

ZTYOEHTVHXWFJT-YDALLXLXSA-M |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |

SMILES isomérico |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+] |

SMILES canónico |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+] |

Apariencia |

Solid powder |

Color/Form |

Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water |

melting_point |

482 °F (decomposes) (NTP, 1992) 250 °C |

Descripción física |

Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F. Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS] Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

36653-55-1 (mono-potassium salt) 6484-89-5 (mono-hydrochloride salt) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Almost insoluble (NTP, 1992) Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4. In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water 0.0016 mg/mL |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Folate sodium; Folvite sodium; Folic acid, monosodium salt; |

Presión de vapor |

6.2X10-20 mm Hg at 25 °C /Estimated/ |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.